2,4,4-Trifluorobutanoic acid
Overview
Description
2,4,4-Trifluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O2. It is characterized by the presence of three fluorine atoms attached to the fourth carbon of the butanoic acid chain.
Biochemical Analysis
Biochemical Properties
2,4,4-Trifluorobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme glycine Schiff base, forming a complex with nickel (II) ions. This interaction is essential for the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which are in high demand as bioisosteres of leucine moiety in drug design . The presence of fluorine atoms in this compound enhances its metabolic stability and bioactivity, making it a valuable compound in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein conformation and function, impacting cellular activities. For instance, the incorporation of this compound into cellular proteins can mimic the structure of natural amino acids, thereby altering protein function and stability . Additionally, the compound’s fluorinated nature can influence cellular uptake and distribution, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the interaction with glycine Schiff base and nickel (II) ions facilitates the synthesis of fluorinated amino acid derivatives . This binding interaction is crucial for the compound’s role in biochemical reactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance metabolic stability and bioactivity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. Studies have shown that high doses of this compound can lead to cellular toxicity and metabolic disturbances . It is crucial to determine the appropriate dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can be incorporated into metabolic pathways involving amino acid synthesis and degradation . The presence of fluorine atoms can influence metabolic flux and metabolite levels, affecting overall metabolic activity. Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, specific transporters may recognize the fluorinated structure of this compound, allowing efficient transport across cellular membranes . Additionally, the compound’s distribution within tissues can influence its localization and accumulation, impacting its overall activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,4-Trifluorobutanoic acid involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This process employs a recyclable chiral auxiliary to form a Ni(II) complex, which is then alkylated. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which can be converted to the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4,4-Trifluorobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound serves as a bioisostere in drug design, mimicking the structure of natural amino acids to enhance metabolic stability and bioactivity.
Medicine: It is investigated for its potential use in developing new pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs, contributing to the development of more effective and environmentally friendly products
Mechanism of Action
The mechanism of action of 2,4,4-Trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutyric acid: Similar in structure but lacks the additional fluorine atom at the second carbon.
2-Amino-4,4,4-trifluorobutanoic acid: Contains an amino group, making it a valuable bioisostere in drug design
Uniqueness
2,4,4-Trifluorobutanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZJIHGUQXOGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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